N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide
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Overview
Description
N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield a dihydroquinazoline derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biological studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets, such as kinases and receptors. The quinazoline core is known to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-2-Oxoethyl]Sulfanyl]-3-(3-Methylbutyl)-4-Oxo-3,4-Dihydro-7-Quinazolinecarboxamide
- N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-2-Oxoethyl]Sulfanyl]-3-(3-Methylbutyl)-4-Oxo-3,4-Dihydroquinazoline-7-Carboxamide
Uniqueness
N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the thioether linkage further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22FN3OS |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H22FN3OS/c1-14-6-11-19-18(12-14)22(28-13-20(27)24-17-4-2-3-5-17)26-21(25-19)15-7-9-16(23)10-8-15/h6-12,17H,2-5,13H2,1H3,(H,24,27) |
InChI Key |
VCQSVPWBBYPTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CCCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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